molecular formula C12H16Cl2N2O B11512229 N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-3-methylbutanamide

N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-3-methylbutanamide

Cat. No.: B11512229
M. Wt: 275.17 g/mol
InChI Key: OZESCUCEEQAOKE-UHFFFAOYSA-N
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Description

N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-3-methylbutanamide is a chemical compound characterized by its pyridine ring substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-3-methylbutanamide typically involves the reaction of 2,5-dichloro-4,6-dimethylpyridine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-3-methylbutanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered biochemical pathways. For example, it could act as an inhibitor of catechol-O-methyltransferase, affecting neurotransmitter metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-3-methylbutanamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H16Cl2N2O

Molecular Weight

275.17 g/mol

IUPAC Name

N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-3-methylbutanamide

InChI

InChI=1S/C12H16Cl2N2O/c1-6(2)5-9(17)16-11-7(3)10(13)8(4)15-12(11)14/h6H,5H2,1-4H3,(H,16,17)

InChI Key

OZESCUCEEQAOKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)Cl)NC(=O)CC(C)C

Origin of Product

United States

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